molecular formula C26H31N5O2S B2608177 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1116002-06-2

2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Katalognummer: B2608177
CAS-Nummer: 1116002-06-2
Molekulargewicht: 477.63
InChI-Schlüssel: SPNDGDKDYANDAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a pyrimidine core substituted with a sulfanyl group (-S-) and a piperazine ring bearing a 2-methoxyphenyl moiety. The sulfanyl bridge connects to an acetamide group, which is further linked to a 4-isopropylphenyl substituent.

Eigenschaften

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-19(2)20-8-10-21(11-9-20)28-25(32)18-34-26-27-13-12-24(29-26)31-16-14-30(15-17-31)22-6-4-5-7-23(22)33-3/h4-13,19H,14-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNDGDKDYANDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps. The process typically begins with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity while ensuring cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily by interacting with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure . The molecular targets and pathways involved include the inhibition of adrenergic signaling pathways, which play a role in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its combination of pyrimidine-sulfanyl-acetamide and 2-methoxyphenylpiperazine groups. Below is a comparative analysis with related molecules:

Compound Name / ID Key Substituents or Modifications Molecular Weight (g/mol) Notable Features Reference ID
Target Compound - 2-Methoxyphenylpiperazine
- Pyrimidin-2-yl sulfanyl
- N-(4-isopropylphenyl)acetamide
~478.58* Unique isopropylphenyl group; sulfanyl linker enhances flexibility
N-(2-Chlorophenyl)-2-({4-[4-(4-Methoxyphenyl)Piperazin-1-yl]Pyrimidin-2-yl}Sulfanyl)Acetamide (M459-1056) - 4-Methoxyphenylpiperazine
- 2-Chlorophenylacetamide
~484.99* Chlorophenyl substituent may enhance lipophilicity
N-(4-Fluorophenyl)-2-[4-(Pyrimidin-2-yl)Piperazin-1-yl]Acetamide - Pyrimidin-2-ylpiperazine
- Fluorophenylacetamide
~343.38 Fluorine atom improves metabolic stability; lacks sulfanyl group
2-[4-(2-Methoxyphenyl)Piperazin-1-yl]-N-(Pyridin-2-yl)Acetamide - 2-Methoxyphenylpiperazine
- Pyridin-2-yl acetamide
326.40 Pyridine ring may alter binding affinity vs. pyrimidine
N-{4-[(4-{[4-(Pyrimidin-2-yl)Piperazin-1-yl]Carbonyl}Piperidin-1-yl)Sulfonyl]Phenyl}Acetamide - Pyrimidinylpiperazine-carbonyl-piperidine
- Sulfonylphenyl acetamide
~529.62* Sulfonyl group and piperidine enhance steric bulk; distinct pharmacokinetic profile

*Calculated based on molecular formulas from evidence.

Pharmacophore and Functional Group Analysis

  • Piperazine-Pyrimidine Core : Present in all analogs, this motif is critical for interactions with amine-binding pockets in receptors (e.g., serotonin or dopamine receptors) .
  • Sulfanyl vs.
  • Aryl Substituents :
    • 2-Methoxyphenyl (target compound): Electron-donating methoxy group may influence π-π stacking and receptor subtype selectivity .
    • 4-Fluorophenyl (): Fluorine’s electronegativity enhances membrane permeability and oxidative stability .
    • 4-Isopropylphenyl (target compound): Bulky isopropyl group may improve hydrophobic interactions in binding pockets .

Biologische Aktivität

The compound 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N5O2S2, with a molecular weight of 495.7 g/mol. The structure includes a piperazine ring, a pyrimidine ring, and various functional groups that enhance its biological activity.

Property Details
Molecular FormulaC25H29N5O2S2
Molecular Weight495.7 g/mol
IUPAC Name2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-[4-(propan-2-yl)phenyl]acetamide
InChI KeyWYROXYGOCICLGJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperazine and pyrimidine rings are crucial for binding to these targets, while the methoxy and sulfanyl groups modulate the compound's activity. Preliminary studies suggest that it may inhibit certain enzyme activities or modulate receptor signaling pathways.

Biological Activity Overview

Research indicates that 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide exhibits several biological activities:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant cytostatic activity against pancreatic cancer cell lines in vitro.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Early pharmacological studies indicate possible anxiolytic effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on pancreatic cancer cell lines (DAN-G), the compound exhibited an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM .
  • Antimicrobial Screening : A comprehensive antimicrobial assessment revealed that the compound inhibited growth in multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Evaluation : In vivo studies on rodent models indicated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting potential for development as an anxiolytic agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.